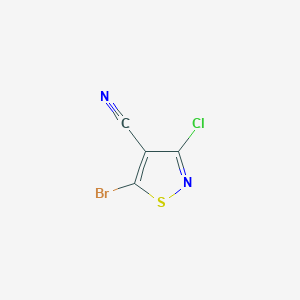

5-Bromo-3-chloroisothiazole-4-carbonitrile

説明

特性

IUPAC Name |

5-bromo-3-chloro-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrClN2S/c5-3-2(1-7)4(6)8-9-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJHLHFNGCZBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SN=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Bromo 3 Chloroisothiazole 4 Carbonitrile

Isothiazole (B42339) Ring Formation Strategies

The foundational step in synthesizing compounds like 5-Bromo-3-chloroisothiazole-4-carbonitrile is the formation of the isothiazole core. Various strategies have been developed by chemists to construct this five-membered heteroaromatic ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a prominent strategy for forming the isothiazole ring. This approach involves designing a linear precursor molecule that contains all the necessary atoms, which then folds and reacts with itself to form the cyclic structure. A notable example is the acid-promoted intramolecular cyclization of N-propargylsulfinylamides. acs.org In this method, a compound containing both a nitrogen-sulfur bond and a carbon-carbon triple bond is treated with an acid, such as trifluoroacetic acid (TFA). acs.org This promotes an electrophilic cyclization, leading to the formation of the isothiazole ring with good to moderate yields. acs.org This technique represents an efficient pathway for assembling polyfunctionalized isothiazoles under mild conditions. acs.org Other methods, such as the base-promoted intramolecular dehydrative cyclization of α-keto-N-acylsulfoximines, also provide effective routes to isothiazolone (B3347624) derivatives, which are structurally related to isothiazoles. acs.org

Ring Transformation Reactions from Heterocyclic Precursors (e.g., dithiazoles)

Another powerful method for synthesizing isothiazoles is through the transformation of other existing heterocyclic rings. 1,2,3-Dithiazoles, in particular, have emerged as valuable precursors for isothiazole synthesis. nih.govthieme-connect.commdpi.com These reactions often proceed through an "Adduct Nucleophilic Ring Opening and Ring Closure" (ANRORC) style mechanism. nih.gov For instance, 4-chloro-5H-1,2,3-dithiazoles can undergo ring transformations to yield various isothiazoles. nih.gov The process can be initiated thermally or mediated by thiophiles (sulfur-loving reagents) like triphenylphosphine. nih.gov The thiophile attacks a sulfur atom in the dithiazole ring, causing it to open. The resulting intermediate then rearranges and cyclizes to form the more thermodynamically stable isothiazole ring system. nih.govthieme-connect.com This strategy provides a direct route to isothiazole-5-carbonitriles from dithiazole precursors. thieme-connect.com

Precursor Development for this compound Synthesis

The specific halogen substitution pattern of this compound necessitates a synthetic route that begins with a versatile and highly functionalized precursor. The development and derivatization of these precursors are key to the synthesis of the final product.

Role of Sodium 2,2-dicyanoethene-1,1-bis(thiolate) in Halogenated Isothiazole Synthesis

A cornerstone precursor for the synthesis of 3,5-dihaloisothiazole-4-carbonitriles is Sodium 2,2-dicyanoethene-1,1-bis(thiolate). mdpi.comresearchgate.net This readily prepared salt serves as the foundational building block containing the necessary nitrogen, carbon, and sulfur atoms. mdpi.comgoogle.com The synthesis of the isothiazole ring from this precursor is achieved through a halogenation reaction.

The reaction of Sodium 2,2-dicyanoethene-1,1-bis(thiolate) with elemental halogens, such as chlorine or bromine, leads to the formation of the corresponding 3,5-dihaloisothiazole-4-carbonitrile. mdpi.comgoogle.com For example, treating the sodium salt with two equivalents of bromine in a solvent like carbon tetrachloride yields 3,5-dibromoisothiazole-4-carbonitrile. mdpi.comresearchgate.net Similarly, chlorination produces 3,5-dichloroisothiazole-4-carbonitrile. google.com These symmetrically halogenated isothiazoles are the direct precursors for creating asymmetrically substituted derivatives like this compound.

| Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Bromine (2 equiv.) | 3,5-Dibromoisothiazole-4-carbonitrile | 7% | mdpi.comresearchgate.net |

| Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Chlorine | 3,5-Dichloroisothiazole-4-carbonitrile | Not specified | google.com |

Derivatization of 3,5-Dihaloisothiazole-4-carbonitriles and Analogues

Once the symmetric 3,5-dihaloisothiazole-4-carbonitriles are synthesized, the next step involves selective modification to produce the desired 5-bromo-3-chloro substitution pattern. This is achieved through derivatization reactions that selectively target one of the halogen atoms. The differential reactivity of the halogens at the C-3 and C-5 positions allows for regioselective chemistry.

A key derivatization method is regioselective hydrodehalogenation, which involves the selective removal of one halogen atom and its replacement with a hydrogen atom. ucy.ac.cyfao.org For instance, treating 3,5-dibromoisothiazole-4-carbonitrile with zinc (Zn) or indium (In) dust in the presence of formic acid results in the selective removal of the bromine at the more reactive C-5 position, yielding 3-bromoisothiazole-4-carbonitrile in good yields (70-74%). ucy.ac.cyfao.org This principle of selective reaction at the C-5 position is fundamental. To obtain this compound, one would start with a precursor like 3,5-dibromoisothiazole-4-carbonitrile and perform a selective halogen exchange reaction, or start with a mixed-halogen precursor if the initial halogenation can be controlled. The hydrodehalogenation of this compound itself has been studied, yielding 3-chloroisothiazole-4-carbonitrile (B1645106), further demonstrating the higher reactivity of the C-5 position. ucy.ac.cyfao.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dibromoisothiazole-4-carbonitrile | Zn, HCO₂H | 3-Bromoisothiazole-4-carbonitrile | 70-74% | ucy.ac.cyfao.org |

| This compound | Zn, HCO₂H | 3-Chloroisothiazole-4-carbonitrile | 77% | ucy.ac.cy |

| 5-Iodo-3-chloroisothiazole-4-carbonitrile | Zn, HCO₂H | 3-Chloroisothiazole-4-carbonitrile | 85% | ucy.ac.cy |

Regioselective Synthesis and Stereochemical Control

Regioselectivity is a critical aspect of synthesizing asymmetrically substituted compounds like this compound. It refers to the control of which position on the molecule reacts. In the context of 3,5-dihaloisothiazoles, the C-5 position is generally more reactive towards nucleophilic substitution and reduction than the C-3 position. This differential reactivity is exploited to achieve regioselective synthesis.

The hydrodehalogenation reactions discussed previously are prime examples of this regiochemical control. ucy.ac.cyfao.org The selective removal of the halogen at the C-5 position over the C-3 position allows for the synthesis of 3-haloisothiazole-4-carbonitriles from 3,5-dihalo precursors. ucy.ac.cyfao.org This inherent electronic preference of the isothiazole ring system is the basis for the regioselective synthesis of complex derivatives. By carefully choosing reagents and reaction conditions, chemists can selectively manipulate one position while leaving the other untouched, enabling the precise construction of molecules like this compound.

Stereochemical control, which deals with the three-dimensional arrangement of atoms, is not a primary consideration in the synthesis of this compound. The isothiazole ring is an aromatic, planar structure, and the molecule itself is achiral, meaning it does not have non-superimposable mirror images. Therefore, the synthetic challenges lie not in controlling stereochemistry, but in achieving the correct connectivity and regiochemistry of the substituents on the flat ring system.

Directed Halogenation and Functionalization Pathways

The primary route for the synthesis of this compound involves a multi-step process that begins with the construction of the isothiazole ring, followed by sequential and regioselective halogenation. A key precursor in this pathway is an isothiazole-4-carbonitrile (B1581028) derivative, which can be subjected to controlled chlorination and bromination.

One plausible and documented approach begins with the synthesis of a dihalogenated isothiazole precursor, which can then be selectively functionalized. For instance, the synthesis of 3,5-dihaloisothiazole-4-carbonitriles has been reported starting from sodium 2,2-dicyanoethene-1,1-bis(thiolate). This precursor can be treated with a suitable halogenating agent to yield the corresponding 3,5-dihalogenated isothiazole.

A critical step in achieving the desired 5-bromo-3-chloro substitution pattern is the regioselective introduction of the different halogen atoms. This can be accomplished through a directed synthesis starting with a precursor that already contains one of the required halogens. A feasible pathway involves the initial synthesis of 3-chloroisothiazole-4-carbonitrile. This can be achieved through methods such as the regioselective hydrodehalogenation of 3,5-dichloroisothiazole-4-carbonitrile.

Once 3-chloroisothiazole-4-carbonitrile is obtained, the subsequent step is the selective bromination at the 5-position. The isothiazole ring is generally considered electron-deficient, and the presence of the electron-withdrawing chloro and cyano groups further deactivates the ring towards electrophilic substitution. However, the 5-position is typically the most susceptible to electrophilic attack in such systems. The directed bromination of the 3-chloroisothiazole-4-carbonitrile precursor is a key transformation to yield the final product.

The reaction likely proceeds via an electrophilic aromatic substitution mechanism, where a suitable brominating agent is employed to introduce the bromine atom at the C-5 position of the isothiazole ring. The choice of brominating agent and reaction conditions is crucial to ensure high regioselectivity and yield.

Impact of Reaction Conditions on Regioselectivity and Yield

For the initial formation of the isothiazole ring and subsequent dihalogenation, the choice of halogenating agents (e.g., chlorine, bromine) and the stoichiometry are critical. The reaction temperature and solvent also play a vital role in controlling the reaction rate and minimizing the formation of side products.

In the key step of selective bromination of the 3-chloroisothiazole-4-carbonitrile precursor, several factors must be considered to achieve the desired regioselectivity and a high yield.

Brominating Agent: The choice of the brominating agent is paramount. Common reagents for electrophilic bromination include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other sources of electrophilic bromine. The reactivity of the brominating agent can influence the outcome of the reaction, with more reactive agents potentially leading to over-bromination or side reactions.

Solvent: The solvent can have a profound effect on the reaction. Protic solvents like acetic acid can facilitate the reaction by stabilizing charged intermediates. Aprotic solvents, such as halogenated hydrocarbons (e.g., chloroform, carbon tetrachloride), are also commonly used. The polarity and coordinating ability of the solvent can impact the solubility of the reactants and the stability of the transition state, thereby affecting the reaction rate and selectivity.

Temperature: The reaction temperature is a critical parameter to control. Generally, electrophilic halogenations are carried out at controlled temperatures to prevent unwanted side reactions and decomposition of the starting material or product. Lower temperatures often favor higher regioselectivity.

Catalyst: In some cases, a Lewis acid catalyst may be employed to enhance the electrophilicity of the brominating agent and facilitate the substitution on the electron-deficient isothiazole ring. However, the use of a catalyst must be carefully optimized to avoid undesirable side reactions.

The interplay of these reaction conditions determines the efficiency of the directed bromination and the purity of the resulting this compound. The following table summarizes the potential impact of various reaction parameters on the synthesis.

| Parameter | Effect on Regioselectivity | Effect on Yield | Notes |

| Brominating Agent | Can influence the selectivity between different positions on the ring. Milder agents may offer better control. | The reactivity of the agent directly impacts the conversion rate and overall yield. | N-bromosuccinimide (NBS) is often a preferred reagent for selective bromination. |

| Solvent | The polarity and nature of the solvent can affect the stability of the reaction intermediates, thus influencing the position of substitution. | Solvent choice affects the solubility of reactants and can influence the reaction rate and ease of product isolation. | Acetic acid is a common solvent for electrophilic brominations. |

| Temperature | Lower temperatures generally lead to higher regioselectivity by favoring the kinetically controlled product. | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and reduced yield. | Careful temperature control is crucial for selective halogenation. |

| Reaction Time | Sufficient reaction time is necessary for complete conversion. | Prolonged reaction times at elevated temperatures can lead to product degradation. | Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time. |

Advanced Reaction Chemistry and Chemical Transformations of 5 Bromo 3 Chloroisothiazole 4 Carbonitrile

Nucleophilic Substitution Reactions on the Isothiazole (B42339) Ring System

The presence of two distinct halogen atoms on the electron-deficient isothiazole ring of 5-bromo-3-chloroisothiazole-4-carbonitrile makes nucleophilic aromatic substitution (SNAr) a pivotal class of transformations for this substrate. The regioselectivity of these reactions is dictated by the inherent reactivity of the C-3 and C-5 positions, which is further modulated by the electronic influence of the adjacent cyano group.

Reactivity at the Halogenated C-3 and C-5 Positions

In dihalogenated isothiazole systems, the C-5 position is generally more susceptible to nucleophilic attack than the C-3 position. This preferential reactivity at C-5 is supported by studies on related 3,5-dihaloisothiazole-4-carbonitriles. For instance, in the regioselective hydrodehalogenation of this compound, the bromine atom at the C-5 position is selectively removed, yielding 3-chloroisothiazole-4-carbonitrile (B1645106). ucy.ac.cyucy.ac.cy This suggests a higher electrophilicity or better stabilization of the Meisenheimer-like intermediate at the C-5 position.

The superior leaving group ability of bromide compared to chloride also contributes to the enhanced reactivity at the C-5 position. This trend is consistent with general principles of nucleophilic aromatic substitution, where the stability of the departing halide ion plays a crucial role.

Further evidence for the heightened reactivity of the C-5 position is observed in the reaction of 3,5-dibromoisothiazole-4-carbonitrile with a sulfur nucleophile, which leads to the formation of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile). Mechanistically, this transformation is proposed to proceed via an initial displacement of the bromide at the C-5 position. mdpi.comresearchgate.net

Influence of the Cyano Group on Nucleophilic Aromatic Substitution

The cyano group at the C-4 position exerts a significant activating effect on the isothiazole ring towards nucleophilic aromatic substitution. As a potent electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing this key intermediate and lowering the activation energy of the reaction. This activation is crucial for the facile displacement of the halogen atoms, which are otherwise relatively inert on an unactivated aromatic system. The ortho- and para-directing nature of the cyano group in activating nucleophilic aromatic substitution is a well-established principle in heterocyclic chemistry. In the case of this compound, the cyano group is positioned to activate both the C-3 and C-5 positions, though its electronic influence may not be identical for both sites, thus contributing to the observed regioselectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The differential reactivity of the C-Br and C-Cl bonds is often exploited to achieve selective transformations.

Palladium-Catalyzed C-H Arylation and Heteroarylation Strategies

Palladium-catalyzed direct C-H arylation has emerged as a step-economical method for the synthesis of aryl- and heteroaryl-substituted isothiazoles. In a study involving 3-bromoisothiazole-4-carbonitrile, silver(I) fluoride-mediated palladium-catalyzed C-H direct arylation and heteroarylation at the C-5 position was successfully demonstrated. mdpi.comresearchgate.net This strategy allows for the introduction of a variety of aryl and heteroaryl moieties at the most reactive position of the isothiazole ring. While this specific reaction has been reported for the 3-bromo and 3-chloro analogues, the principles are directly applicable to this compound, where arylation would be expected to occur selectively at the C-5 position.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira) on Haloisothiazole Carbonitriles

The presence of two distinct halogen atoms in this compound opens up possibilities for selective and sequential cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is a well-established principle. This reactivity difference allows for the selective functionalization of the C-5 position.

Suzuki-Miyaura Coupling: This versatile reaction, which couples organoboron compounds with organic halides, can be employed to introduce aryl or vinyl substituents at the C-5 position of this compound. By carefully selecting the reaction conditions, the more reactive C-Br bond can be selectively coupled, leaving the C-Cl bond intact for subsequent transformations.

Stille Coupling: The Stille reaction, involving the coupling of organostannanes with organic halides, offers another avenue for the selective functionalization of the C-5 position. The reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium-copper co-catalyzed reaction would be expected to proceed selectively at the C-5 position of this compound, given the higher reactivity of the C-Br bond.

A summary of representative cross-coupling reactions on related haloisothiazole systems is presented in the following interactive table.

| Coupling Reaction | Haloisothiazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 3-Bromo-5-chloro-1,2,4-thiadiazole | Arylboronic acid | Pd(dppf)Cl2, K2CO3, Dioxane, 80 °C | 3-Bromo-5-aryl-1,2,4-thiadiazole | - | mdpi.com |

| Stille | 3-Halo-5-phenylisothiazole-4-carbonitrile | Organostannane | Pd(PPh3)4 | 3-Substituted-5-phenylisothiazole-4-carbonitrile | - | mdpi.com |

| Sonogashira | 3-Haloisothiazoles | Terminal alkyne | Pd(PPh3)4, CuI, Et3N | 3-Alkynylisothiazoles | - | mdpi.com |

Oxidative Dimerization Pathways of Halogenated Isothiazole Carbonitriles

In the course of palladium-catalyzed C-H arylation reactions of 3-haloisothiazole-4-carbonitriles, the formation of dimeric byproducts has been observed. This has led to the development of dedicated methods for the oxidative dimerization of these substrates. For instance, the silver-mediated palladium-catalyzed oxidative dimerization of 3-bromoisothiazole-4-carbonitrile and 3-chloroisothiazole-4-carbonitrile affords the corresponding 5,5'-biisothiazole derivatives in good yields. mdpi.comresearchgate.net This reaction proceeds via a C-H activation at the C-5 position, followed by a reductive elimination to form the C-C bond between the two isothiazole units.

Halogen-Specific Transformations and Reductions

The presence of two distinct halogen atoms at the C3 and C5 positions of the isothiazole ring, along with a cyano group at C4, allows for a range of selective chemical modifications.

While specific methodologies for the regioselective hydrodehalogenation of this compound have not been detailed in available research, the differential reactivity of the C-Br and C-Cl bonds is a key factor. Generally, the C-Br bond is more labile than the C-Cl bond towards reduction. This suggests that selective hydrodebromination at the C5 position could be achievable under controlled conditions, such as catalytic hydrogenation with a poisoned catalyst or using specific reducing agents that show selectivity for bromine over chlorine. The precise conditions would require experimental optimization to achieve high regioselectivity.

The cyano group at the C4 position of the isothiazole ring can be transformed into a halogen atom, providing a pathway to further functionalization. Based on studies of similar isothiazole scaffolds, established methods can be employed for this conversion. mdpi.com For instance, a Hunsdiecker-type reaction could potentially convert the carboxylic acid derivative (obtained from hydrolysis of the nitrile) into a bromide. Alternatively, strategies like the Hoffmann and Sandmeyer reactions could be utilized to transform the nitrile into other halogen functionalities, such as iodide. mdpi.com

Diversification of Functional Groups on the Isothiazole Scaffold

The multiple functional groups on this compound offer numerous possibilities for chemical diversification.

The carbonitrile group at C4 is a versatile handle for a variety of chemical transformations. Beyond its conversion to halogens, it can undergo hydrolysis to form a carboxylic acid or an amide, which can then participate in a wide range of further reactions. For example, the resulting carboxylic acid can be converted to esters, acid chlorides, or other derivatives. The nitrile itself can also be reduced to an amine or be subjected to addition reactions with organometallic reagents to form ketones.

A notable transformation reported for related isothiazoles is the conversion of the C4 cyano group into a bromo or iodo group. mdpi.com The following table summarizes these potential transformations based on analogous compounds.

| Starting Material Analogue | Reagents/Conditions | Product Functional Group at C4 | Reference |

| Isothiazole-4-carboxylic acid | Hunsdiecker reaction | Bromo | mdpi.com |

| Isothiazole-4-carbonitrile (B1581028) | Hoffmann and Sandmeyer reactions | Iodo | mdpi.com |

The halogen atoms at the C3 and C5 positions are prime sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The bromine atom at the C5 position is expected to be more reactive towards nucleophilic displacement than the chlorine atom at the C3 position.

Research on the analogous compound, 3,5-dibromoisothiazole-4-carbonitrile, has shown that the 5-bromide can be displaced by a sulfur nucleophile to form a thioether. mdpi.com This suggests that this compound would likely react similarly at the C5 position.

Furthermore, the halogen atoms, particularly the C5-bromo substituent, are amenable to various palladium-catalyzed cross-coupling reactions. These include Suzuki, Stille, and Sonogashira couplings, which allow for the introduction of a wide range of carbon-based substituents such as aryl, vinyl, and alkynyl groups. mdpi.com

The following table outlines some of the documented transformations at the halogen positions of related isothiazole-4-carbonitriles.

| Starting Material Analogue | Reaction Type | Reagents/Conditions | Product at C5 | Reference |

| 3,5-dibromoisothiazole-4-carbonitrile | Nucleophilic Substitution | Source of nucleophilic sulfur | 5-mercapto derivative | mdpi.com |

| 3,5-dichloroisothiazole-4-carbonitrile | Nucleophilic Substitution | NaSCN or Na₂S | 5,5′-thiobis(3-chloroisothiazole-4-carbonitrile) | mdpi.com |

| 3-haloisothiazoles | Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Aryl | mdpi.com |

| 3-haloisothiazoles | Stille Coupling | Organostannane, Pd catalyst | 5-Alkenyl/Aryl | mdpi.com |

| 3-haloisothiazoles | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 5-Alkynyl | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 3 Chloroisothiazole 4 Carbonitrile Analogs

Vibrational Spectroscopy for Structural Probing

Vibrational spectroscopy is a powerful non-destructive method used to identify functional groups and probe the structural framework of molecules.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. This technique is highly effective for identifying the characteristic functional groups within a molecule. For isothiazole (B42339) carbonitrile derivatives, the FTIR spectrum provides key diagnostic peaks.

A significant and easily identifiable vibration in these compounds is the nitrile (C≡N) stretching frequency. In a closely related analog, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), this stretch is observed at 2334 cm⁻¹. mdpi.com This sharp, intense absorption is characteristic of the carbon-nitrogen triple bond. Other important vibrational modes, while more complex, can be assigned to the isothiazole ring, C-Cl, and C-Br bonds. The stretching vibrations for the C-Cl bond typically appear in the 850-550 cm⁻¹ region, while C-Br stretches are found at lower wavenumbers, generally between 680-515 cm⁻¹. The isothiazole ring itself will exhibit a series of characteristic stretching and bending vibrations. For comparison, the infrared spectra of substituted thiazoles show prominent bands associated with the C-H bending and ring vibrations. cdnsciencepub.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the complex vibrational modes of the heterocyclic ring and its substituents with greater accuracy. mdpi.comresearchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for Isothiazole Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2334 | mdpi.com |

| Isothiazole Ring | Ring Vibrations | 1600-900 | cdnsciencepub.comresearchgate.net |

| C-Cl | Stretch | 850-550 | General |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

For the specific compound 5-Bromo-3-chloroisothiazole-4-carbonitrile, the ¹H NMR spectrum would be uninformative as the molecule contains no hydrogen atoms.

However, ¹³C NMR spectroscopy is essential for its characterization. The spectrum would be expected to show four distinct signals, corresponding to the four carbon atoms in the molecule, all of which are quaternary. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent atoms (N, S, Cl, Br) and the electronic effects of the nitrile group. In the related compound 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), ¹³C NMR spectroscopy confirmed the presence of four quaternary carbon resonances. mdpi.com The carbon atom of the nitrile group (C≡N) typically resonates in the range of δ = 110-125 ppm. The carbons of the isothiazole ring are expected at different chemical shifts due to the varied substituents. For example, in 2,5-dibromothiazole, the ring carbons appear at δ = 110.6, 135.8, and 144.0 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Halogenated Thiazole (B1198619)/Isothiazole Analogs

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2,5-dibromothiazole | C2 | 135.8 | rsc.org |

| C4 | 144.0 | rsc.org | |

| C5 | 110.6 | rsc.org | |

| 2,5-diiodothiazole | C2 | 104.0 | rsc.org |

| C4 | 152.6 | rsc.org |

While one-dimensional NMR is foundational, advanced two-dimensional (2D) NMR techniques are invaluable for more complex structures, stereochemical assignments, and the analysis of reaction mixtures. ipb.ptresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. mdpi.com For analogs of this compound that possess hydrogen atoms, these methods would be critical. For example, HMBC could establish long-range correlations from protons to the quaternary carbons of the isothiazole ring, confirming their assignments. modgraph.co.uk In cases of regioisomerism or analysis of reaction byproducts, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine spatial proximity between atoms, which is crucial for assigning stereochemistry. ipb.pt

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). rsc.org This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound (C₄BrClN₂S), the calculated exact mass can be compared to the experimentally determined mass to confirm its composition. A key feature in the mass spectrum of this compound would be its distinctive isotopic pattern. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% abundance, respectively) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance, respectively) would result in a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, etc.). This pattern serves as a definitive confirmation of the presence and number of halogen atoms. For instance, the mass spectrum of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) showed a molecular ion (MH⁺) peak along with MH⁺+2 and MH⁺+4 isotope peaks, which supported the presence of two bromine atoms. mdpi.com

Table 3: HRMS Data for Representative Halogenated Heterocycles

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2,5-dibromothiazole | C₃HBr₂NS | 243.8254 | 243.8251 | rsc.org |

| 2,5-diiodothiazole | C₃HI₂NS | 337.7997 | 337.7993 | rsc.org |

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and stereochemistry.

A successful crystallographic analysis of this compound or a suitable analog would reveal the planarity of the isothiazole ring and the precise spatial arrangement of its substituents. Furthermore, it would provide insight into the crystal packing and any significant intermolecular interactions, such as halogen bonding, dipole-dipole interactions, or π-π stacking, which can influence the material's bulk properties. researchgate.net For example, X-ray analysis of substituted triazolo-pyridazino-indoles revealed detailed unit cell parameters and space groups, confirming the molecular structure derived from spectroscopic data. mdpi.com The results of an X-ray study are typically reported with crystallographic data including the crystal system, space group, and unit cell dimensions. mdpi.com

Elucidation of Molecular Conformation and Crystal Packing

For instance, the analysis of various thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that modifications to peripheral substituents can significantly influence the molecular arrangement, leading to distinct packing modes like herringbone or slipped stacks. rsc.orgnih.gov These packing variations, in turn, have a profound impact on the material's photophysical properties. nih.gov In the case of halogenated thiazoles, the interplay of various intermolecular forces directs the assembly of molecules in the crystal lattice.

The crystal structure of 2,4-diacetyl-5-bromothiazole, a relevant analog, demonstrates a triclinic crystal system with the space group P-1. researchgate.net The unit cell parameters for this compound are a = 4.040(2) Å, b = 8.254(5) Å, c = 13.208(8) Å, α = 96.191(17)°, β = 93.865(16)°, and γ = 94.067(11)°. researchgate.net Such detailed crystallographic data allows for a complete reconstruction of the molecular arrangement in the solid state.

Interactive Data Table: Crystallographic Data for 2,4-Diacetyl-5-bromothiazole. researchgate.net

| Crystal Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.040(2) |

| b (Å) | 8.254(5) |

| c (Å) | 13.208(8) |

| α (°) | 96.191(17) |

| β (°) | 93.865(16) |

| γ (°) | 94.067(11) |

This data underscores the precision with which crystallographic studies can define the solid-state structure of isothiazole analogs, providing a foundation for understanding the packing motifs that would likely be observed in this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The solid-state architecture of halogenated isothiazoles is stabilized by a variety of intermolecular interactions. While classical hydrogen bonds may be absent in this compound due to the lack of traditional hydrogen bond donors, other non-covalent forces play a crucial role.

π-π Stacking: Aromatic and heteroaromatic rings, such as the isothiazole core, can engage in π-π stacking interactions. These interactions, where the planes of the rings are arranged in a parallel or near-parallel fashion, contribute to the cohesive energy of the crystal. In 1,3-thiazole-4-carbonitrile, for instance, layers of molecules are stacked with weak π-π interactions between the thiazole rings, characterized by a centroid-centroid distance of 3.7924(10) Å. nih.gov

Halogen Bonding: A particularly significant interaction in halogenated molecules is the halogen bond. nih.gov This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. mdpi.com This phenomenon can be explained by the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. researchgate.net The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov

In the crystal structure of 2,4-diacetyl-5-bromothiazole, the packing is dominated by halogen bonding. researchgate.net Specifically, an intermolecular halogen bond is observed between the carbonyl oxygen of the 2-acetyl group of one molecule and the bromine atom at the 5-position of an adjacent molecule. researchgate.net This type of interaction is crucial in directing the self-assembly of these molecules in the solid state and would be expected to be a key feature in the crystal structure of this compound, with potential interactions involving the nitrogen of the nitrile group or the isothiazole ring acting as the halogen bond acceptor. researchgate.net

Interactive Data Table: Common Intermolecular Interactions in Isothiazole Analogs.

| Interaction Type | Description | Example Analog |

| Hydrogen Bonding | Weak C-H···N interactions forming layered structures. | 1,3-Thiazole-4-carbonitrile nih.gov |

| π-π Stacking | Stacking of thiazole rings with a centroid-centroid distance of ~3.8 Å. | 1,3-Thiazole-4-carbonitrile nih.gov |

| Halogen Bonding | Intermolecular interaction between a carbonyl oxygen and a bromine atom. | 2,4-Diacetyl-5-bromothiazole researchgate.net |

The comprehensive analysis of these intermolecular forces in analogous compounds provides a robust framework for predicting the solid-state behavior of this compound, highlighting the importance of halogen bonding in directing the crystal packing of such polyhalogenated heterocyclic systems.

Computational and Theoretical Investigations of 5 Bromo 3 Chloroisothiazole 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. For 5-Bromo-3-chloroisothiazole-4-carbonitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to find the molecule's lowest energy conformation. researchgate.nete3s-conferences.org This process, known as geometry optimization, calculates the most stable arrangement of atoms by minimizing the forces acting on them. The output provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net For a planar heterocyclic system like isothiazole (B42339), the calculations confirm the ring's aromatic character and the planarity of its structure. Slight deviations from perfect planarity may occur due to the steric and electronic effects of the bulky halogen substituents and the nitrile group. The optimized structure serves as the foundation for all further computational analyses. rsc.org

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations for Halogenated Isothiazole Systems (Note: These are representative values based on DFT calculations of similar halogenated heterocyclic systems. Actual values for this compound would require specific calculation.)

| Parameter | Predicted Value |

| C3-Cl Bond Length | ~1.72 Å |

| C5-Br Bond Length | ~1.87 Å |

| S-N Bond Length | ~1.65 Å |

| C4-C≡N Bond Length | ~1.44 Å |

| C≡N Bond Length | ~1.16 Å |

| C3-C4-C5 Angle | ~115° |

| Cl-C3-N Angle | ~120° |

| Br-C5-S Angle | ~122° |

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. mdpi.com

Global reactivity descriptors, derived from the energies of these frontier orbitals, provide quantitative measures of a molecule's reactivity. semanticscholar.orgresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map illustrates the charge distribution across the molecule, using a color scale to identify electron-rich (red, nucleophilic) and electron-poor (blue, electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atom of the isothiazole ring and the nitrogen of the nitrile group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the carbon atoms bonded to the electronegative halogens, highlighting them as potential sites for nucleophilic attack.

Table 2: Conceptual Electronic Properties Based on FMO Analysis (Note: These are conceptual values for illustrative purposes, based on analyses of similar halogenated aromatic compounds.)

| Property | Description | Predicted Characteristic |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electronegative atoms |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low, indicating susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate, suggesting a balance of stability and reactivity |

| Electrophilicity Index (ω) | A measure of electrophilic character | High, indicating a good electrophile |

In Silico Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, a key area of investigation is the nucleophilic aromatic substitution (SNAr) reaction, where the bromine or chlorine atoms are displaced by a nucleophile. mdpi.comorganic-chemistry.org The halogen at the C-5 position (bromine) is generally more susceptible to substitution than the one at the C-3 position in related isothiazole systems. mdpi.com

In silico modeling can map the entire reaction coordinate, from reactants to products, through the transition state. By calculating the energies of intermediates and transition states, researchers can determine the activation energy barrier, which governs the reaction rate. vub.be DFT calculations can distinguish between different possible mechanisms, such as a concerted pathway (where bond breaking and forming occur simultaneously) or a stepwise pathway involving a stable intermediate (like a Meisenheimer complex). organic-chemistry.orgnih.gov This analysis provides a deep understanding of the molecule's reactivity and regioselectivity, predicting which halogen is more likely to be substituted and under what conditions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. nih.gov While the isothiazole ring itself is a rigid, planar structure with limited conformational freedom, MD simulations are valuable for understanding its interactions with its environment.

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water or an organic solvent) to study solvation effects and intermolecular interactions. The simulation would reveal how solvent molecules arrange around the solute and the nature of non-covalent interactions, such as hydrogen bonds or halogen bonds, that may form. While the core ring structure is rigid, rotations around the C4-CN bond are possible, and MD can explore the rotational energy landscape. In the context of biological systems, MD simulations can model how the molecule moves and adapts within a protein's binding pocket, revealing key dynamic interactions that are not apparent from a static structure. nih.gov

Structure-Based Ligand Design and Molecular Docking for Biological Targets (Conceptual)

The isothiazole scaffold is present in numerous biologically active compounds, making its derivatives interesting for drug discovery. researchgate.netthieme-connect.comontosight.ai Structure-based ligand design uses computational methods to design molecules that can bind to a specific biological target, such as an enzyme or receptor, to modulate its function.

Molecular docking is a primary tool in this process. biointerfaceresearch.com It predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. bio-conferences.org Conceptually, this compound could be docked into the active site of a relevant protein target (e.g., a kinase or protease). The docking algorithm samples numerous possible conformations and positions of the ligand within the binding site, calculating a "docking score" that estimates the binding free energy. wjarr.com A lower score typically indicates a more favorable binding interaction. wjarr.com The results provide a 3D model of the protein-ligand complex, highlighting key interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds that stabilize the binding. This information is invaluable for conceptually evaluating the molecule's potential as an inhibitor and for guiding the design of more potent and selective analogues. nih.govresearchgate.netacs.org

Table 3: Illustrative Molecular Docking Results for Thiazole-Based Inhibitors (Conceptual) (Note: This table presents hypothetical docking scores to illustrate the output of such an analysis, based on published studies of similar compounds.)

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Predicted Interactions |

| Protein Kinase (e.g., p56lck) | Thiazole (B1198619) Derivative 1 | -8.5 | Hydrogen bond with hinge region, hydrophobic interactions |

| DNA Gyrase (e.g., 1KZN) | Thiazole Derivative 2 | -10.3 | Hydrogen bond with catalytic residues, Pi-stacking |

| Fungal Enzyme (e.g., 5TZ1) | Thiazole Derivative 3 | -12.6 | Halogen bond with backbone carbonyl, hydrophobic contacts |

Emerging Applications of 5 Bromo 3 Chloroisothiazole 4 Carbonitrile in Specialized Chemical Fields

Strategic Use as a Versatile Synthetic Intermediate and Scaffold

The chemical architecture of 5-Bromo-3-chloroisothiazole-4-carbonitrile makes it a highly versatile synthetic scaffold. mdpi.com The presence of three distinct functional groups—a nitrile and two different halogen atoms at positions 3 and 5—offers a platform for a variety of chemical modifications. mdpi.com This multifunctional nature allows chemists to selectively target different positions on the isothiazole (B42339) ring to construct more complex molecules.

For instance, the halogen atoms can be substituted through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or other functional moieties. mdpi.com The cyano group can also be transformed into other functionalities, such as carboxylic acids or amides, further expanding the synthetic possibilities. researchgate.net This adaptability makes the isothiazole carbonitrile core a valuable starting material for creating libraries of novel compounds tailored for specific biological targets in drug discovery and agrochemical innovation.

Advanced Research in Medicinal Chemistry Lead Discovery

The isothiazole scaffold is a privileged structure in medicinal chemistry, and derivatives originating from precursors like this compound are actively investigated for various therapeutic applications.

The isothiazole nucleus has been identified as a key component in the design of potent enzyme inhibitors. Research has shown that 3-hydroxy-4-carboxyalkylamidino-5-arylamino-isothiazoles are effective inhibitors of MEK1, a critical kinase in cellular signaling pathways often dysregulated in cancer.

Furthermore, the related thiazole (B1198619) framework is central to the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.govmdpi.com This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol within cells and is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. bath.ac.uknih.gov Studies have demonstrated that various aminothiazole and phenylsulfonamido-methyl)thiazole derivatives can effectively inhibit 11β-HSD1. nih.govnih.gov One study reported that a novel 2-(isopropylamino)thiazol-4(5H)-one derivative achieved 54.53% inhibition of 11β-HSD1 at a concentration of 10 µM. nih.gov These findings underscore the potential of using the isothiazole/thiazole scaffold to generate selective enzyme inhibitors for various diseases.

Derivatives of isothiazole have demonstrated significant potential as antiviral agents. A notable area of research has been their activity against enteroviruses, particularly poliovirus. Studies have revealed that certain 5-phenylisothiazole (B86038) derivatives exhibit high selectivity indexes against poliovirus 1. The mechanism of action for some of these compounds appears to involve the inhibition of an early event in the viral replication cycle. nih.gov

The isothiazole and related thiazole scaffolds are also being explored for activity against other viruses, including human cytomegalovirus (HCMV), an opportunistic pathogen that causes serious illness in immunocompromised individuals. nih.gov While current HCMV antivirals target viral DNA replication, there is a need for new drugs with novel mechanisms of action. nih.gov Research into thioxothiazolo[3,4-a]quinazoline and thiazolo[4,5-d]pyrimidine (B1250722) derivatives has identified compounds with potent anti-HCMV activity. nih.govresearchgate.net One such derivative, AD-51, inhibited HCMV replication with a 50% effective concentration (EC₅₀) of 0.9 μM and was also active against drug-resistant HCMV strains. nih.gov

The isothiazole ring is a well-established pharmacophore in the development of antimicrobial and antifungal agents. Isothiazole sulfides, for example, are a class of compounds with recognized biological activity. mdpi.com The core structure is present in various agents designed to combat microbial and fungal infections. Research into derivatives has yielded compounds with broad-spectrum activity. For instance, combining the isothiazole structure with other heterocyclic systems, such as pyrimidine (B1678525) and coumarin (B35378), has produced molecules with good fungicidal activity against a range of plant-pathogenic fungi, including Alternaria solani and Botrytis cinerea. nih.gov

A significant area of investigation for isothiazole and thiazole derivatives is their potential as anticancer agents. Numerous preclinical in vitro studies have evaluated the cytotoxic effects of these compounds against a wide panel of human cancer cell lines. These studies are crucial for identifying lead compounds for further development.

Derivatives have shown promising activity against cell lines representing various cancers, including breast (MCF-7), colon (LoVo), and leukemia (MV4-11). The antiproliferative activity is often linked to the specific substituents attached to the core heterocyclic ring. For example, certain N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have demonstrated significant cytotoxicity, with some compounds showing higher potency against cancer cells than normal cells.

Table 1: In Vitro Cytotoxic Activity of Selected Isothiazole/Thiazole Derivatives This table is for informational purposes and summarizes data from preclinical research. It does not represent approved treatments.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Reference |

|---|---|---|---|

| Thioxothiazolo[3,4-a]quinazoline derivative (AD-51) | HCMV-infected cells | 0.9 | nih.gov |

| 2-(isopropylamino)thiazol-4(5H)-one derivative | Enzyme Inhibition (11β-HSD1) | 54.53% inhibition at 10 µM | nih.gov |

| Isothiazole coumarin derivative (4h) | Rhizoctonia solani | 1.31 | nih.gov |

| Isothiazole-thiazole derivative (6u) | Phytophthora infestans | 0.20 (in vivo) | nih.gov |

| GK1 | HCMV-infected cells | 0.83 | mdpi.com |

Fungus, not a cancer cell line. Included to show the breadth of activity.

Development in Agrochemical Innovation

Beyond medicine, the isothiazole scaffold is highly relevant in the field of agrochemicals, particularly for crop protection. rsc.org Derivatives of 3,4-dichloroisothiazole are known to have potent fungicidal properties and can also induce systemic acquired resistance (SAR) in plants. nih.gov SAR is a plant's natural defense mechanism that provides long-lasting protection against a broad spectrum of pathogens.

Researchers have designed and synthesized novel fungicides by combining the isothiazole core with other active substructures. nih.gov For example, isothiazole-thiazole derivatives have been developed that show excellent activity against oomycetes, a group of destructive plant pathogens that includes the causal agents of downy mildew and late blight. nih.gov One such compound demonstrated high efficacy against Phytophthora infestans (late blight) and Pseudoperonospora cubensis (downy mildew) in in vivo tests. nih.gov These hybrid molecules often work by targeting specific fungal enzymes, such as oxysterol-binding protein, and by activating the plant's own defense pathways, offering a dual mode of action that can help manage fungicide resistance. nih.gov

Role as a Precursor for Novel Fungicides and Insecticides

The isothiazole scaffold is a well-established pharmacophore in agrochemistry. The strategic placement of halogen and nitrile substituents on the isothiazole ring in this compound offers multiple reactive sites for derivatization, enabling the synthesis of a diverse library of potential fungicides and insecticides.

Research into structurally similar compounds, particularly 3,4-dichloroisothiazole derivatives, has demonstrated significant fungicidal activity. nih.govnih.govresearchgate.neturfu.ruscispace.comnih.govnih.gov These compounds can induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against a broad spectrum of pathogens. nih.govnih.govresearchgate.net The mechanism often involves activating the salicylic (B10762653) acid pathway, a key signaling route in plant immunity. nih.gov By utilizing this compound as a starting material, chemists can synthesize novel isothiazole-thiazole derivatives and other analogues. For instance, novel isothiazole–thiazole derivatives have been designed and synthesized, showing excellent in vivo activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.govresearchgate.net

The fungicidal efficacy of these derivatives is often evaluated through in vivo and in vitro assays against various plant pathogens. The results for some isothiazole-thiazole derivatives are highlighted below.

| Compound ID | Target Pathogen | In Vivo Activity (100 mg L⁻¹) | EC₅₀ (mg L⁻¹) |

| 6u | P. cubensis | 100% | 0.046 |

| 6u | P. infestans | 100% | 0.20 |

| Isotianil | P. cubensis | - | 0.58 |

| Data sourced from studies on analogous isothiazole-thiazole derivatives. researchgate.net |

While the primary focus of isothiazole derivatives in agrochemicals has been on their fungicidal properties, the core structure also holds potential for the development of novel insecticides. Thiazole-containing scaffolds are present in several commercial insecticides. mdpi.com The exploration of this compound as a precursor for insecticides is a growing area of research, with studies on related structures showing promising results against various insect pests. researchgate.netnih.gov

Contributions to Advanced Materials Science and Optoelectronic Applications

The unique electronic properties of the isothiazole ring, characterized by its electron-deficient nature, make it an attractive component for advanced materials. The presence of bromine and chlorine atoms in this compound provides convenient handles for cross-coupling reactions, allowing for its integration into larger conjugated systems.

Functional dyes with tailored absorption and emission properties are in high demand for various applications, including solar cells and bio-imaging. Polyfunctional building blocks, such as halogenated aromatic compounds, are crucial for the synthesis of these complex molecules. mdpi.com The reactivity of the bromo and chloro substituents in this compound allows for its incorporation into dye structures through reactions like Suzuki and Sonogashira couplings. This can lead to the development of novel dyes with unique photophysical properties. ossila.com

In the realm of conductive polymers, the isothiazole moiety can be integrated into polymer backbones to modulate their electronic and optical properties. frontiersin.orgekb.egnih.gov The electron-withdrawing nature of the substituted isothiazole ring can lower the HOMO and LUMO energy levels of the resulting polymer, which is a key strategy for developing materials with small bandgaps suitable for applications in organic electronics. mdpi.comresearchgate.netmagtech.com.cn The synthesis of such polymers often involves the polymerization of monomers containing the isothiazole unit, a process for which this compound is a potential precursor.

The development of new materials for display technologies, such as organic light-emitting diodes (OLEDs), is a rapidly advancing field. The photophysical properties of materials derived from thiazole and isothiazole heterocycles suggest their potential utility in these applications. researchgate.net The rigid and planar structure of the isothiazole ring can promote efficient intermolecular π–π stacking, which is beneficial for charge transport in organic semiconductor devices. By incorporating this compound into larger molecular architectures, it may be possible to create novel materials with desirable electroluminescent properties for use in next-generation displays.

Future Directions and Research Perspectives

Development of Sustainable and Green Synthetic Methodologies

The drive towards sustainability in chemical synthesis necessitates the development of environmentally benign methods for producing heterocyclic compounds like 5-Bromo-3-chloroisothiazole-4-carbonitrile. numberanalytics.com Future research will likely focus on minimizing waste, reducing the use of hazardous substances, and increasing energy efficiency. numberanalytics.com

Key areas of development include:

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like ionic liquids, deep eutectic solvents (DES), or even water can significantly reduce environmental impact. numberanalytics.comnih.gov These solvents offer benefits such as low volatility and high thermal stability. numberanalytics.com

Catalyst Innovation: The design of highly active, selective, and recyclable catalysts made from abundant, non-toxic materials is a cornerstone of green chemistry. numberanalytics.commdpi.com For halogenated heterocycles, this could involve developing novel metal-catalyzed or organocatalyzed reactions that proceed under milder conditions. mdpi.com

Energy-Efficient Techniques: Methods such as microwave-assisted and ultrasound-mediated synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. numberanalytics.comnih.govnih.gov

Solvent-Free Reactions: Neat synthesis, which occurs without any solvent, represents an ideal green methodology. rsc.orgresearchgate.net Exploring solvent-free oxidative cyclization or condensation reactions for isothiazole (B42339) synthesis could offer a highly efficient and eco-friendly route. thieme-connect.com

A comparison of traditional versus green synthetic approaches is conceptualized in the table below.

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, DES, Supercritical Fluids, Solvent-Free |

| Catalysts | Stoichiometric, often toxic reagents | Recyclable catalysts (metal, bio-, organo-), non-toxic materials |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonication, Mechanochemistry |

| Reaction Time | Often hours to days | Minutes to hours |

| Waste Generation | High (poor atom economy, solvent waste) | Minimized (high atom economy, catalyst recycling) |

| Overall Efficiency | Moderate | High |

Exploration of Complex Molecular Architectures and Hybrid Systems

The unique chemical reactivity of the this compound core makes it an attractive building block for creating larger, more complex molecules with novel functions. Future work will explore the incorporation of this isothiazole unit into diverse molecular frameworks.

Hybrid Molecules: Significant attention is being given to hybrid molecules that combine the isothiazole nucleus with other pharmacophores like pyrazole, triazole, quinoline, or indole (B1671886) to create compounds with potentially synergistic biological activities. nih.govproquest.comrsc.org For example, novel isothiazole-thiazole derivatives have been designed and synthesized to explore combined fungicidal and systemic acquired resistance activities. nih.govresearchgate.net

Macrocycles: Macrocyclic peptides containing thiazole (B1198619) or thiazoline (B8809763) rings are considered privileged structures in drug discovery due to their enhanced stability and bioactivity. nih.gov Developing synthetic routes to incorporate this compound into macrocyclic structures could yield new therapeutic agents.

Coordination Polymers and MOFs: Isothiazole derivatives can act as ligands for the synthesis of transition-metal complexes, coordination polymers, and metal-organic frameworks (MOFs). thieme-connect.comresearchgate.net These materials have potential applications in catalysis and as luminescent sensors. researchgate.netscientificarchives.commdpi.com The nitrogen and sulfur atoms of the isothiazole ring can coordinate with metal ions, leading to the formation of highly ordered structures.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (conceptual)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery by accelerating the identification and optimization of new drug candidates. While a time-consuming and expensive process, AI can significantly improve efficiency and precision. nih.gov For a scaffold like this compound, these computational tools can be conceptually applied across the discovery pipeline.

Predictive Modeling: ML models can be trained on datasets of existing isothiazole derivatives to predict the biological activity of novel, virtual compounds. nih.govjsr.org Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors with activities like anticancer or antimicrobial efficacy, guiding the design of more potent analogues. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the isothiazole core, optimized for specific protein targets and desired pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Virtual Screening: AI-powered platforms can rapidly screen vast virtual libraries of this compound derivatives against biological targets, identifying promising hits for further experimental validation. researchgate.net This reduces the time and cost associated with traditional high-throughput screening.

| Step | AI/ML Tool | Objective | Expected Outcome |

| 1. Target Identification | AI-driven literature/data mining | Identify and validate a biological target (e.g., a specific enzyme or receptor). | A validated protein target for therapeutic intervention. |

| 2. Virtual Library Generation | Combinatorial chemistry algorithms | Create a large, diverse virtual library of derivatives from the core scaffold. | A database of thousands of virtual candidate molecules. |

| 3. Predictive Screening | QSAR, ML Classifiers (e.g., Random Forest, SVM) | Predict the biological activity and ADMET properties of the virtual library. researchgate.netplos.org | A ranked list of "hit" compounds with high predicted activity and favorable drug-like properties. |

| 4. De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design novel molecules with optimized properties for the identified target. | A set of novel, high-potential drug candidates for synthesis. |

| 5. Synthesis & Validation | Laboratory synthesis and in vitro/in vivo testing | Synthesize the top computational hits and experimentally validate their activity. | Confirmed lead compounds for preclinical development. |

Advanced Material Design with Tunable Properties

Isothiazole and its structural isomer thiazole are valuable heterocyclic cores for the development of advanced functional materials, particularly in photonics and optoelectronics. researchgate.netnih.gov The electron-deficient nature of the isothiazole ring, combined with the potential for extensive π-conjugation through substitution, makes this compound a promising platform for materials science.

Future research directions include:

Organic Fluorophores: Thiazole-based compounds are known to be intrinsically fluorescent. scientificarchives.comresearchgate.net By strategically modifying the this compound scaffold with various aromatic or electron-donating/withdrawing groups, it may be possible to create novel small-molecule dyes. These could exhibit tunable photophysical properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, and solid-state lighting. nih.govrsc.org

Luminescent Sensors: Coordination polymers and MOFs incorporating isothiazole-based ligands can function as chemosensors for detecting environmental contaminants or specific metal ions through changes in their luminescence (e.g., quenching or spectral shifts). scientificarchives.commdpi.com

Conjugated Polymers: While not yet explored for this specific compound, the isothiazole moiety could be incorporated into the backbone of conjugated polymers. Such materials could possess interesting electronic properties for applications in organic electronics, such as organic field-effect transistors (OFETs) or photovoltaic devices.

Mechanistic Organic Chemistry Beyond Established Paradigms

While many synthetic transformations involving isothiazoles are known, a deeper understanding of their reaction mechanisms can unlock new and more efficient synthetic strategies. medwinpublishers.com Future research could focus on exploring unconventional reaction pathways and leveraging computational chemistry to elucidate complex transformations.

Photochemical Reactions: Theoretical studies on model isothiazole systems have investigated photochemical isomerization reactions, identifying conical intersections that play a crucial role in these transformations. rsc.org Applying these computational methods to this compound could predict novel light-induced reactions and rearrangements.

Ring Transformations: Isothiazoles can undergo ring-opening and rearrangement reactions to form other heterocyclic systems, such as pyrazoles. sci-hub.se Mechanistic investigations into these transformations, particularly how substituents like bromine, chlorine, and nitrile influence the reaction pathway, could lead to the discovery of novel synthetic routes to other valuable heterocyles. sci-hub.sedocumentsdelivered.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide detailed insights into reaction mechanisms, transition states, and the role of catalysts. mdpi.comnih.gov Applying these tools to the reactions of this compound will help rationalize experimental observations and guide the design of new, more efficient synthetic protocols.

Q & A

Q. How to design a mechanistic study for halogen migration under thermal stress?

- Methodological Answer : Use Br/Cl isotopic labeling and monitor rearrangement via time-resolved mass spectrometry. Kinetic studies (Arrhenius plots) reveal activation energies (>50 kJ/mol), suggesting a radical-mediated pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。